Ethyl-5-Oxopentanoat

Übersicht

Beschreibung

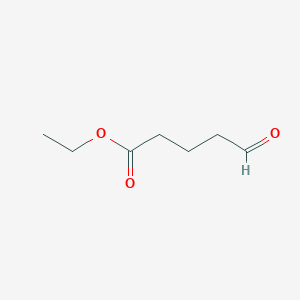

Ethyl 5-oxopentanoate, also known as ethyl levulinic acid, is an organic compound with the molecular formula C7H12O3. It is an ester derived from levulinic acid and ethanol. This compound is commonly used in organic synthesis due to its versatile reactivity and is a valuable intermediate in the production of various chemicals.

Wissenschaftliche Forschungsanwendungen

Organic Synthesis

Ethyl 5-oxopentanoate serves as an important intermediate in the synthesis of various organic compounds. Its structure allows it to participate in reactions that yield bioactive molecules, including pharmaceuticals and agrochemicals. For instance, it has been utilized in the synthesis of antibiotics and anti-inflammatory agents due to its reactive carbonyl group, which can undergo nucleophilic addition reactions.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications. Research indicates that derivatives of ethyl 5-oxopentanoate can inhibit specific enzymes involved in metabolic pathways, showcasing potential as a drug candidate. For example, it has been studied for its ability to inhibit succinate dehydrogenase, a key enzyme in the tricarboxylic acid (TCA) cycle, which may lead to reduced growth rates in certain pathogens .

Ethyl 5-oxopentanoate exhibits notable biological activities, primarily through interactions with enzymes and metabolic pathways:

- Antimicrobial Activity : Studies suggest that the compound can inhibit fungal growth by targeting energy production pathways. This positions it as a candidate for development as a fungicide or antimicrobial agent.

- Enzyme Inhibition : By inhibiting succinate dehydrogenase, ethyl 5-oxopentanoate impacts cellular respiration, potentially offering therapeutic benefits in conditions like cancer and metabolic disorders .

Synthesis of Bioactive Molecules

A significant case study involved using ethyl 5-oxopentanoate as a precursor for synthesizing new antibiotic analogs derived from calcimycin. This research demonstrated the compound's utility in developing novel therapeutic agents.

Functionalized Compounds

Another investigation focused on synthesizing functionalized acyclic nitrone spin traps using related compounds. This highlighted the compound's potential in studying free radicals involved in various diseases.

Wirkmechanismus

Target of Action

Ethyl 5-oxopentanoate, a derivative of 5-oxopentanoic acid, is primarily targeted towards the enzyme succinate dehydrogenase . Succinate dehydrogenase is a key enzyme that participates in both the tricarboxylic acid (TCA) cycle and the respiration chain .

Mode of Action

Similar compounds have been shown to inhibit succinate dehydrogenase . This inhibition disrupts the mitochondrial TCA cycle and respiration chain, leading to the inhibition of fungal growth .

Biochemical Pathways

Ethyl 5-oxopentanoate affects the TCA cycle and the respiration chain by inhibiting succinate dehydrogenase . This disruption can lead to a decrease in ATP production, which can inhibit the growth and reproduction of certain fungi .

Result of Action

The primary result of Ethyl 5-oxopentanoate’s action is the inhibition of fungal growth . By inhibiting succinate dehydrogenase, Ethyl 5-oxopentanoate disrupts critical biochemical pathways in fungi, leading to decreased ATP production and inhibited growth .

Biochemische Analyse

Biochemical Properties

It has been identified as a potential precursor in the biosynthesis of Methyl Ethyl Ketone (MEK), a commercially valuable petrochemical . The enzymes, proteins, and other biomolecules that Ethyl 5-oxopentanoate interacts with are yet to be identified.

Molecular Mechanism

The molecular mechanism of action of Ethyl 5-oxopentanoate is not well understood. It is known that the oxygen atom in Ethyl 5-oxopentanoate can act as a nucleophile, but this leads to a dead-end process. Reaction with nitrogen forms the oxime in an essentially irreversible process as the adduct dehydrates .

Metabolic Pathways

Ethyl 5-oxopentanoate is potentially involved in the biosynthesis of Methyl Ethyl Ketone (MEK). The specific metabolic pathways, as well as the enzymes or cofactors that Ethyl 5-oxopentanoate interacts with, are yet to be identified .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Ethyl 5-oxopentanoate can be synthesized through the esterification of levulinic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: On an industrial scale, ethyl 5-oxopentanoate is produced by the acid-catalyzed dehydration of biomass-derived carbohydrates, followed by esterification with ethanol. This method is considered sustainable and aligns with green chemistry principles.

Types of Reactions:

Oxidation: Ethyl 5-oxopentanoate can undergo oxidation to form various oxidized products, including carboxylic acids.

Reduction: It can be reduced to form alcohols or other reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ester group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products Formed:

Oxidation: Carboxylic acids and other oxidized derivatives.

Reduction: Alcohols and other reduced compounds.

Substitution: Various substituted esters or amides.

Vergleich Mit ähnlichen Verbindungen

Methyl 5-oxopentanoate: Similar in structure but with a methyl ester group instead of an ethyl ester group.

Ethyl 4-oxopentanoate: Differing by the position of the keto group.

Ethyl 3-oxopentanoate: Another positional isomer with the keto group at the third carbon.

Uniqueness: Ethyl 5-oxopentanoate is unique due to its specific reactivity and the position of the keto group, which influences its chemical behavior and applications. Its versatility in undergoing various chemical reactions makes it a valuable compound in organic synthesis and industrial applications.

Biologische Aktivität

Ethyl 5-oxopentanoate, a compound with the molecular formula , has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and relevant case studies.

Ethyl 5-oxopentanoate is characterized by a ketone functional group adjacent to an ester group. The synthesis of this compound typically involves the condensation of ethyl acetoacetate with various aldehydes or ketones under acidic conditions. The general reaction scheme can be represented as follows:

This reaction can be catalyzed by acid, such as sulfuric acid, to facilitate the formation of the desired product.

1. Antimicrobial Activity

Ethyl 5-oxopentanoate has demonstrated notable antimicrobial properties. In vitro studies have shown that it exhibits significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is thought to involve the disruption of bacterial cell membrane integrity and interference with metabolic pathways.

| Microbial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

2. Anti-inflammatory Effects

Research indicates that ethyl 5-oxopentanoate may possess anti-inflammatory properties. A study conducted on animal models showed a reduction in inflammatory markers such as TNF-alpha and IL-6 upon administration of the compound. This suggests its potential utility in treating inflammatory diseases.

3. Antitumor Activity

In recent studies, ethyl 5-oxopentanoate has been evaluated for its anticancer properties. It was found to induce apoptosis in cancer cell lines, including breast and liver cancer cells. The compound appears to activate caspase pathways, leading to programmed cell death.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, ethyl 5-oxopentanoate was tested against a panel of pathogens. The results indicated that at concentrations of 100 µg/mL, the compound effectively inhibited bacterial growth, showcasing its potential as a natural preservative in food and pharmaceutical applications.

Case Study 2: Anti-inflammatory Mechanism

A study published in the Journal of Medicinal Chemistry explored the anti-inflammatory effects of ethyl 5-oxopentanoate in a rat model of arthritis. The treatment group exhibited significantly lower paw swelling compared to the control group, suggesting that the compound may inhibit cyclooxygenase (COX) enzymes involved in inflammation.

Eigenschaften

IUPAC Name |

ethyl 5-oxopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-2-10-7(9)5-3-4-6-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUPBOSISFPJABC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30456475 | |

| Record name | ethyl 5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22668-36-6 | |

| Record name | ethyl 5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30456475 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research paper mentions the synthesis of functionalized acyclic nitrone spin traps. What is the relevance of Ethyl 5-oxopentanoate in this context?

A1: While the provided abstract snippets don't directly mention Ethyl 5-oxopentanoate, it alludes to a related compound, Methyl 4-ethyl-5-oxopentanoate. This suggests that Ethyl 5-oxopentanoate, being structurally similar, could also serve as a precursor for synthesizing functionalized acyclic nitrone spin traps. These spin traps are crucial tools in detecting and studying free radicals, which are implicated in various biological processes and diseases [].

Q2: The second research paper explores the synthesis and 5-lipoxygenase inhibitory activities of benzofuran derivatives. Could you elaborate on the potential connection between Ethyl 5-oxopentanoate and this study?

A2: Although Ethyl 5-oxopentanoate isn't directly mentioned in the second abstract, its structural features suggest a possible application in synthesizing compounds with 5-lipoxygenase inhibitory activity. Specifically, the molecule contains a 5-oxo-pentanoate moiety, which could be modified and incorporated into the structure of novel benzofuran derivatives. These derivatives, as explored in the research, hold potential as potent inhibitors of 5-lipoxygenase [], an enzyme involved in the inflammatory cascade.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.